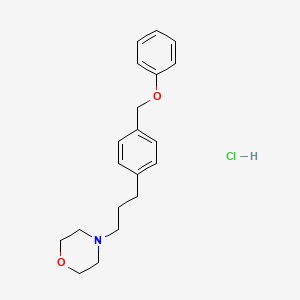
Fomocaine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fomocaine hydrochloride is a synthetic compound that belongs to the class of local anesthetics. It is a potent and long-acting anesthetic agent that is commonly used in clinical and laboratory settings. Fomocaine hydrochloride is also known by its chemical name, 2-(2,6-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide hydrochloride.
Aplicaciones Científicas De Investigación
Local Anesthetic and Dermatological Uses
Fomocaine hydrochloride is primarily known as a basic ether-type local anesthetic used in dermatological practices. It is effective in surface anesthesia, a quality that has made it a subject of interest for many years. Modifications of the fomocaine molecule aim to enhance its physicochemical properties and explore potential new systemic applications, such as in the treatment of migraine or as an antiarrhythmic agent. Investigations into various fomocaine derivatives have been conducted to understand their interactions with the cytochrome P450 system, in vivo toxicity, and local anesthetic effects (Lupp et al., 2007).
Potential in Antiarrhythmic Therapy
Fomocaine hydrochloride and its derivatives have been studied for their antiarrhythmic activity. In vitro and in vivo experiments using guinea pig atrial preparations and the anaesthetized rat model have shown that certain fomocaine derivatives are significantly more active than reference drugs like lidocaine or quinidine in prolonging the functional refractory period and reducing the maximal driving frequency, which are measures of antiarrhythmic activity. These findings suggest a potential role for fomocaine in cardiac arrhythmia treatment (Bräunig et al., 1989).
Influence on Cytochrome P450 and Toxicity Considerations
Fomocaine and its derivatives have been evaluated for their effects on the cytochrome P450 system and related toxicity. The impact on the CYP system by fomocaine derivatives tends to be less than that of fomocaine itself, suggesting a safer profile in terms of drug-drug interactions and potential toxicity. However, the toxicity of these derivatives is generally comparable to fomocaine, highlighting the need for cautious use and further investigation (Lupp et al., 2006).
Novel Applications in Neuronal Systems
Fomocaine and its derivatives have been explored for their application in neuronal systems. Studies have shown their ability to block voltage-gated Na(+) currents in neurons, which is a key mechanism underlying their anesthetic action. The blocking effect of fomocaine on both tetrodotoxin-resistant and tetrodotoxin-sensitive Na(+) currents has been established, indicating its potential in more targeted neuronal applications (Baumgart et al., 2010).
Photochromic Ion Channel Blockers
Fomocaine has been used as a base for developing photochromic ion channel blockers like fotocaine. These novel blockers allow for the optical control of neuronal action potential firing, showcasing the innovative use of fomocaine derivatives in controlling neuronal systems with high spatial and temporal precision (Schoenberger et al., 2014).
Propiedades
Número CAS |
56583-43-8 |
|---|---|
Nombre del producto |
Fomocaine hydrochloride |
Fórmula molecular |
C20H26ClNO2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21;/h1-3,6-11H,4-5,12-17H2;1H |
Clave InChI |
HWDXMCUKRADNLV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
SMILES canónico |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
Otros números CAS |
56583-43-8 |
Números CAS relacionados |
17692-39-6 (Parent) |
Sinónimos |
P-652 hydrochloride; Panacaine hydrochloride; 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
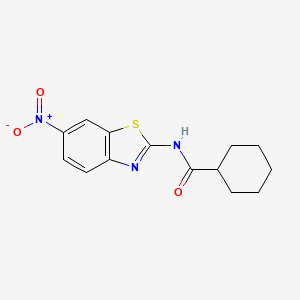
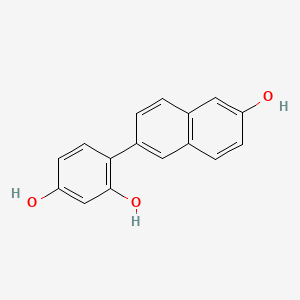
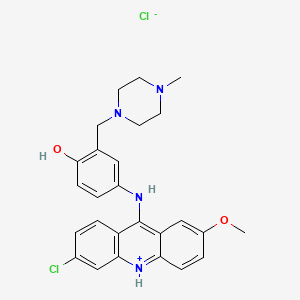
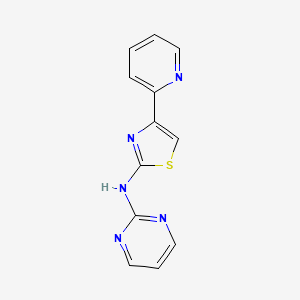
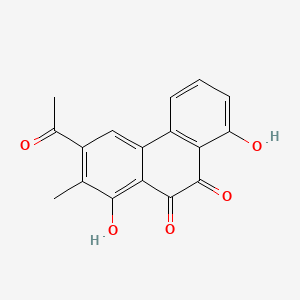
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
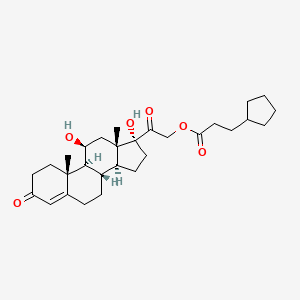
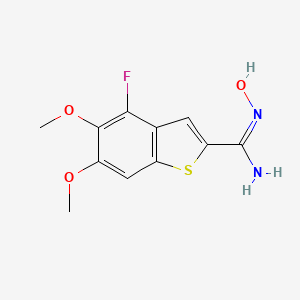
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
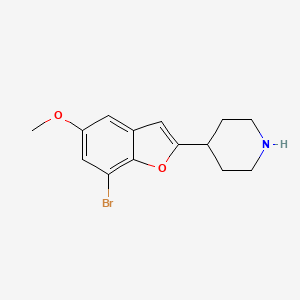
![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)